molecular formula C21H15ClN2O2 B11995329 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11995329
M. Wt: 362.8 g/mol
InChI Key: XQFPXOWDQAYSTM-QGOAFFKASA-N
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Description

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a furan ring with a pyrazolone moiety makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H15ClN2O2/c1-14-18(21(25)24(23-14)15-7-3-2-4-8-15)13-16-11-12-20(26-16)17-9-5-6-10-19(17)22/h2-13H,1H3/b18-13+

InChI Key

XQFPXOWDQAYSTM-QGOAFFKASA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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